![molecular formula C9H8N2O3 B1335128 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid CAS No. 876709-30-7](/img/structure/B1335128.png)
5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid
Overview
Description
“5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . The compound is also known as 5-(1H-imidazol-1-ylmethyl)-2-furoic acid hydrochloride .
Molecular Structure Analysis
The molecular structure of “5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid” includes an imidazole ring and a furan ring. The InChI code for this compound is 1S/C9H8N2O3.ClH/c12-9(13)8-2-1-7(14-8)5-11-4-3-10-6-11;/h1-4,6H,5H2,(H,12,13);1H .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 228.63 . It is highly soluble in water and other polar solvents .Scientific Research Applications
Antibacterial Applications
Imidazole derivatives, including 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid, have been studied for their antibacterial properties. They are known to interfere with the synthesis of bacterial cell walls and proteins, making them potential candidates for treating bacterial infections .
Antifungal Potential
The compound has shown promise in antifungal applications. It has been tested against various fungal strains such as Candida albicans and Aspergillus niger, indicating its potential to treat fungal infections .
Antitumor Activity
Imidazole-containing compounds have been evaluated for their antitumor properties. They can act on various pathways involved in cancer cell proliferation and survival, offering a route for cancer therapy research .
Anti-inflammatory Properties
The anti-inflammatory potential of imidazole derivatives is significant. They can modulate the body’s inflammatory response, which is beneficial for treating diseases where inflammation is a key factor .
Antidiabetic Effects
Research has indicated that imidazole compounds may have applications in managing diabetes. They can influence insulin signaling and glucose metabolism, which are crucial for diabetes treatment .
Antiviral Uses
The structural framework of imidazole derivatives makes them suitable for exploring antiviral therapies. They can inhibit viral replication and are being studied for their efficacy against various viruses .
Antioxidant Properties
Imidazole derivatives, including 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid, have been synthesized and evaluated for their antioxidant potential. They show good scavenging potential, which is valuable in combating oxidative stress-related diseases .
Chemical Synthesis and Drug Development
The compound serves as a synthon in the development of new drugs. Its imidazole ring is a core structure in many pharmaceuticals, and it aids in the synthesis of a wide range of therapeutic agents .
Safety And Hazards
properties
IUPAC Name |
5-(imidazol-1-ylmethyl)furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-9(13)8-2-1-7(14-8)5-11-4-3-10-6-11/h1-4,6H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJVURHBCVIUHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC2=CC=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390040 | |
Record name | 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid | |
CAS RN |
876709-30-7 | |
Record name | 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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